N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide
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Overview
Description
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Isopropoxy Group: The isopropoxy group is introduced via an alkylation reaction.
Coupling with Aniline Derivative: The pyrimidine core is then coupled with an aniline derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
- N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzamide
Uniqueness
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide is unique due to its specific structural features, such as the isopropoxy group and the isobutyramide moiety
Properties
IUPAC Name |
2-methyl-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-11(2)18(23)22-15-8-6-14(7-9-15)21-16-10-17(24-12(3)4)20-13(5)19-16/h6-12H,1-5H3,(H,22,23)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRVPZOIPZWHMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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